

An In-depth Technical Guide to the Synthesis of Arbidol (Umifenovir)

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Compound of Interest

Compound Name: Mecarbinat

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Introduction

Arbidol, also known as Umifenovir, is a broad-spectrum antiviral agent developed in the former Soviet Union. It is widely used in Russia and China for the prophylaxis and treatment of influenza A and B viruses, as well as other respiratory viral infections.[1] Its mechanism of action is primarily through the inhibition of virus-mediated membrane fusion, a critical step in viral entry into host cells.[2][3] Specifically, Arbidol has been shown to interact with the hemagglutinin (HA) protein of the influenza virus, stabilizing it in its pre-fusion conformation.[4] This guide provides a detailed overview of the established synthetic routes for Arbidol, with a focus on the chemical precursors, reaction mechanisms, and experimental protocols.

It is important to note that the term "**Mecarbinat**" is not a standard or widely recognized chemical precursor in the synthesis of Arbidol. The following sections will detail the synthesis based on commonly cited and well-established starting materials.

Established Synthetic Pathways of Arbidol

The synthesis of Arbidol typically involves the construction of the core indole structure, followed by a series of functional group modifications. The most common approach utilizes the Nenitzescu indole synthesis.[5] This reaction involves the condensation of a benzoquinone with an enamine.

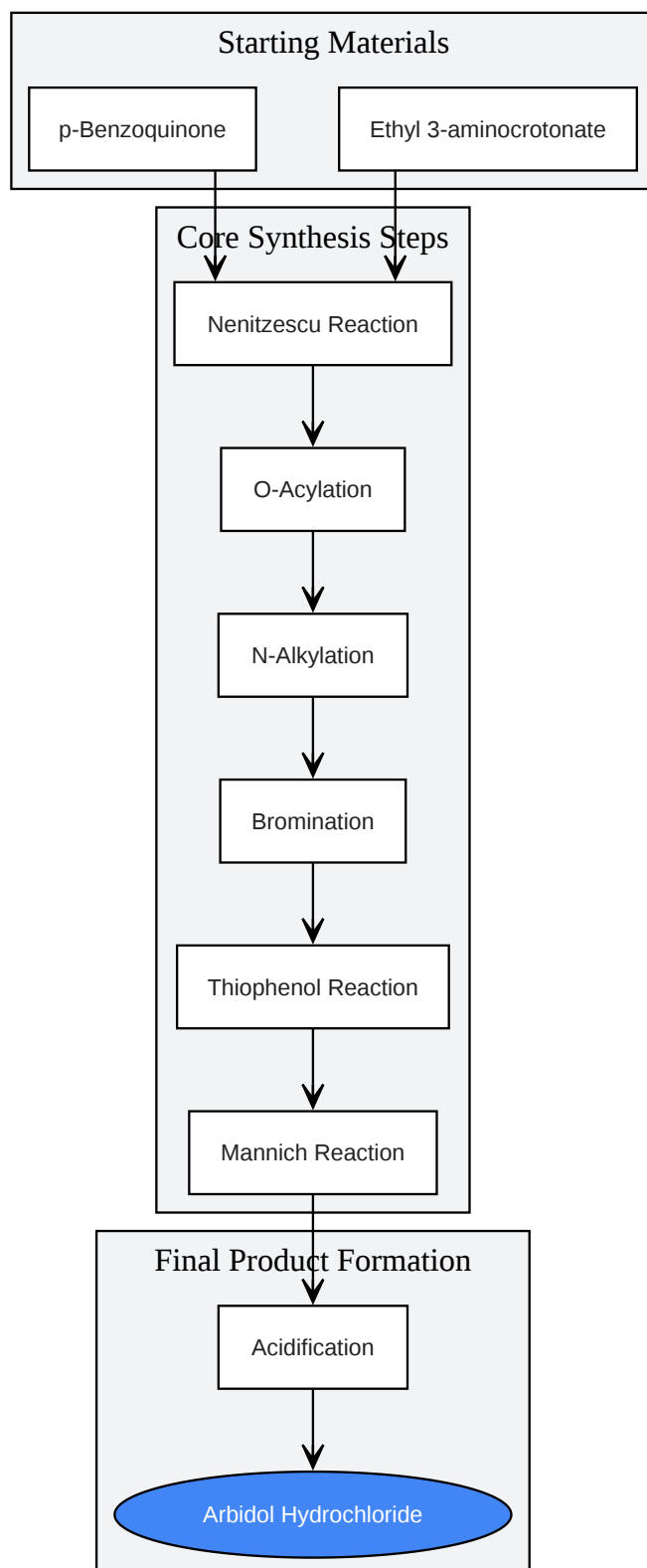
A widely cited synthetic route starts from p-benzoquinone and ethyl 3-aminocrotonate. This pathway involves several key steps: the Nenitzescu reaction, O-acylation, N-alkylation,

bromination, a thiophenol reaction, and a Mannich amine methylation reaction, followed by acidification to yield Arbidol hydrochloride.[5][6] The total yield for this multi-step synthesis is reported to be in the range of 10% to 22.9%.[5]

Another documented approach begins with ethyl acetoacetate and methylamine, which are reacted to form an enaminone. This intermediate then undergoes a Nentzescu condensation with 1,4-benzoquinone.[5] Subsequent steps include acetylation to protect the hydroxyl group, bromination, reaction with thiophenol, and finally a Mannich reaction to introduce the dimethylaminomethyl group.[5]

A more recent patented method describes a synthesis starting from 3-iodo-4-nitrophenol. This route involves hydroxyl group protection, synthesis of the indole ring through a reduction-condensation reaction, N-methylation, bromination, reaction with thiophenol, a Mannich reaction, and finally acidification to produce Arbidol hydrochloride.[7] This method claims a higher overall yield of over 30%.[7]

The following diagram illustrates a common synthetic workflow for Arbidol.



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A generalized workflow for the synthesis of Arbidol Hydrochloride.

Quantitative Data on Arbidol Synthesis

The efficiency of Arbidol synthesis can vary significantly depending on the chosen route and reaction conditions. The following table summarizes reported yields for various synthetic approaches.

| Synthetic Route Starting Materials | Key Reactions | Overall Yield (%) | Reference |
|---|---|-------------------|-----------|
| p-Benzoquinone and Ethyl 3-aminocrotonate | Nenitzescu reaction, O-acylation, N-alkylation, bromination, thiophenol reaction, Mannich reaction, acidification | 22.9 | [5] |
| Ethyl acetoacetate and Methylamine | Nenitzescu reaction, acylation, bromination, thiophenol reaction, Mannich reaction, acidification | ~20 | [5] |
| Thiophenol and Chloroacetoacetic acid ethyl ester | Substitution, condensation with methylamine, Nenitzescu reaction, Mannich reaction, deprotection, salt formation | 11.2 | [5] |
| 3-Iodo-4-nitrophenol | Hydroxyl protection, substitution, reduction-condensation, N-methylation, bromination, thiophenol reaction, Mannich reaction, acidification | >30 | [7] |

Detailed Experimental Protocols

This section provides a detailed experimental protocol for a key step in a common Arbidol synthesis, the Mannich reaction to introduce the dimethylaminomethyl group.

Protocol: Mannich Reaction for the Synthesis of Arbidol Hydrochloride

This protocol is based on a patented method for the final step in Arbidol synthesis.[6]

Materials:

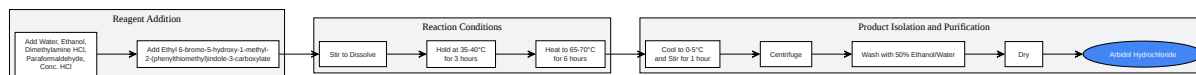
- Ethyl 6-bromo-5-hydroxy-1-methyl-2-(phenylthiomethyl)indole-3-carboxylate
- Dimethylamine hydrochloride
- Paraformaldehyde
- Concentrated hydrochloric acid
- Ethanol
- Water

Procedure:

- To a reaction vessel, add 200 kg of water, 200 kg of ethanol, 33.8 kg of dimethylamine hydrochloride, 10 kg of paraformaldehyde, and 6.5 kg of concentrated hydrochloric acid.[6]
- Add 100 kg of ethyl 6-bromo-5-hydroxy-1-methyl-2-(phenylthiomethyl)indole-3-carboxylate to the mixture.[6]
- Stir the mixture to dissolve the components.[6]
- Maintain the temperature at 35-40°C for 3 hours.[6]
- Slowly heat the reaction mixture to 65-70°C and maintain for 6 hours.[6]
- After the reaction is complete, cool the mixture to 0-5°C and stir for 1 hour to induce crystallization.[6]
- Collect the solid product by centrifugation.[6]
- Wash the filter cake with a 50% (mass fraction) ethanol-water solution.[6]

- Dry the product to obtain Arbidol hydrochloride as a white powder. The expected yield is approximately 113.8 kg.[6]

The following diagram illustrates the experimental workflow for this Mannich reaction protocol.



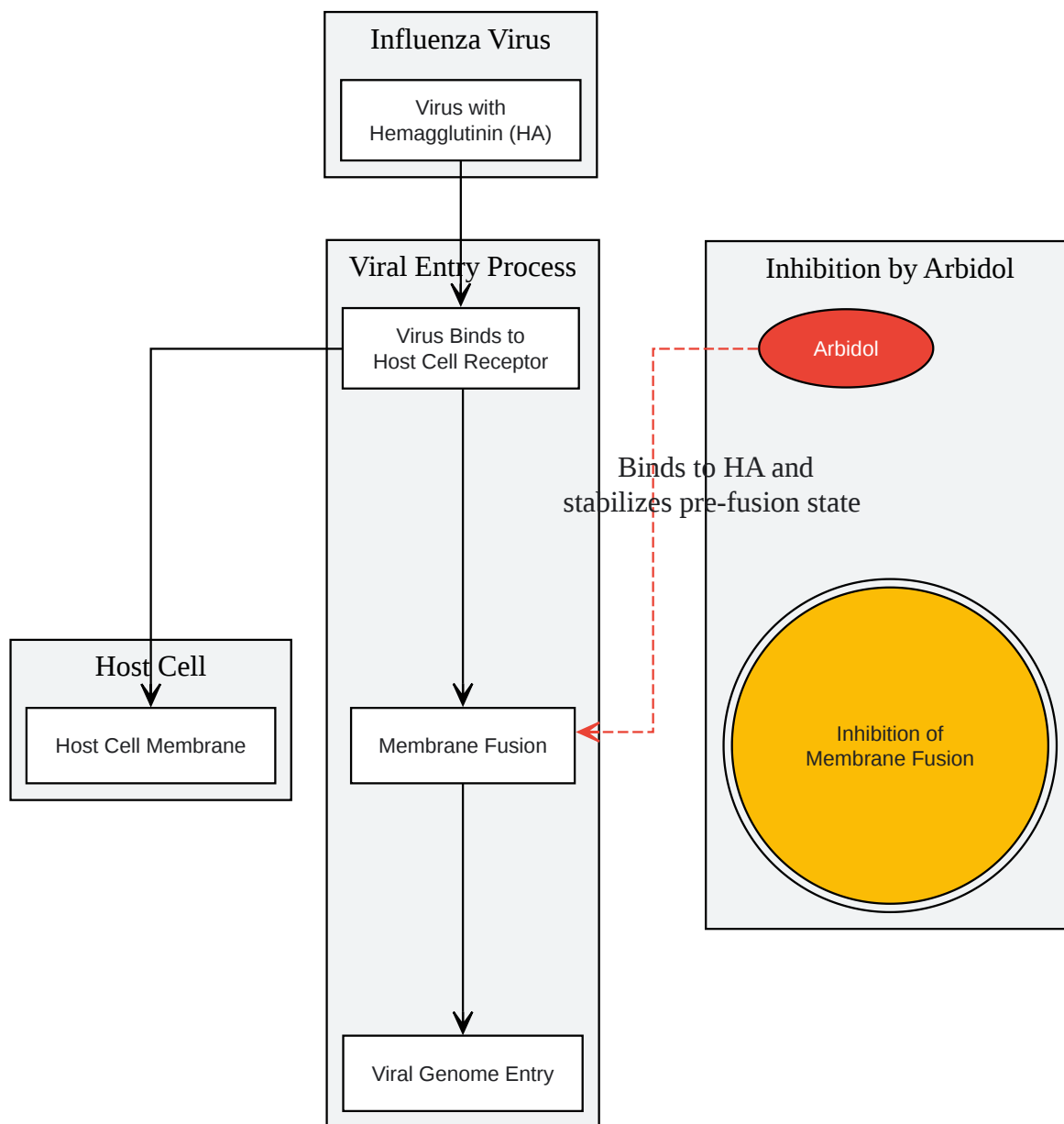
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Experimental workflow for the Mannich reaction in Arbidol synthesis.

Mechanism of Action: Inhibition of Viral Fusion

Arbidol's antiviral activity is primarily attributed to its ability to inhibit the fusion of the viral envelope with the host cell membrane.[2] In the case of influenza virus, Arbidol binds to the hemagglutinin (HA) protein, a key protein involved in viral entry. This binding stabilizes the HA protein in its pre-fusion state, preventing the conformational changes that are necessary for membrane fusion to occur.[2][4] By blocking this crucial step, Arbidol effectively prevents the virus from delivering its genetic material into the host cell, thereby inhibiting viral replication.[2]

The following diagram illustrates the inhibitory effect of Arbidol on viral entry.



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Mechanism of action of Arbidol in inhibiting viral entry.

Conclusion

The synthesis of Arbidol is a multi-step process with several established routes, most of which rely on the construction of an indole core followed by functionalization. While the term "mecarbinate" is not associated with the known synthesis of Arbidol, a variety of other precursors are well-documented in the scientific literature and patents. The efficiency of the synthesis can be influenced by the chosen pathway, with newer methods demonstrating improved overall yields. Understanding the detailed synthetic protocols and the underlying chemical principles is crucial for researchers and professionals involved in the development and production of this important antiviral drug.

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